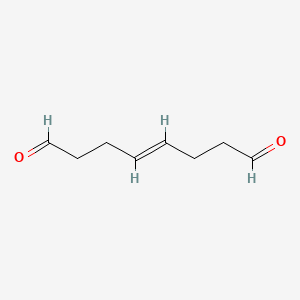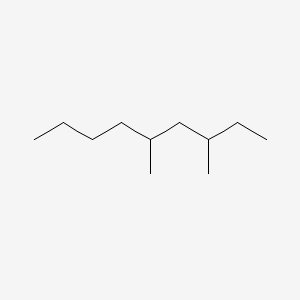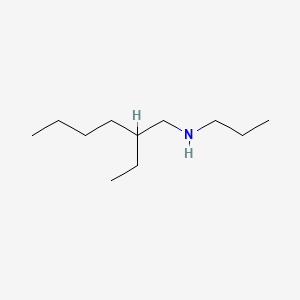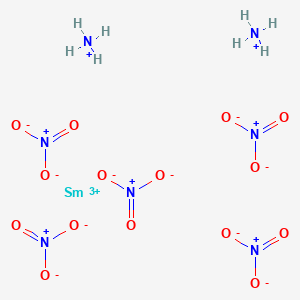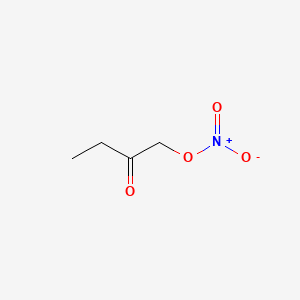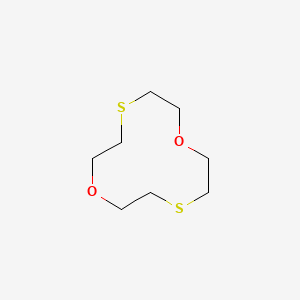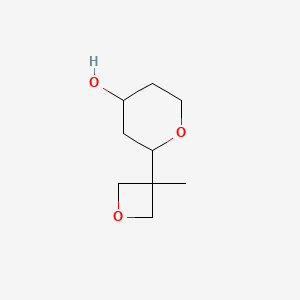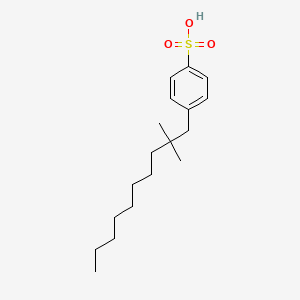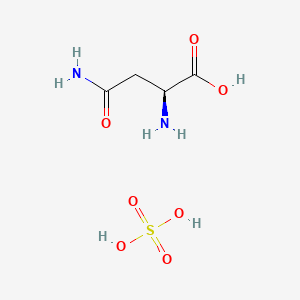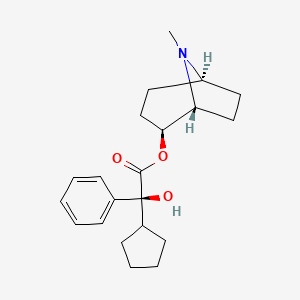
5-Ethylcytidine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylcytidine 5’-monophosphate is a nucleotide analog that consists of a cytidine molecule with an ethyl group attached to the fifth carbon of the cytosine ring and a phosphate group attached to the fifth carbon of the ribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylcytidine 5’-monophosphate typically involves the alkylation of cytidine with an ethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cytidine on the ethylating agent. The resulting 5-ethylcytidine is then phosphorylated using a phosphorylating agent, such as phosphorus oxychloride, to yield 5-Ethylcytidine 5’-monophosphate.
Industrial Production Methods
Industrial production of 5-Ethylcytidine 5’-monophosphate may involve enzymatic synthesis using nucleoside kinases. These enzymes catalyze the phosphorylation of 5-ethylcytidine to produce the monophosphate form. This method is advantageous due to its high specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethyl group, reverting to cytidine 5’-monophosphate.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or functional group reagents can be used under basic or acidic conditions.
Major Products
Oxidation: Products include 5-formylcytidine 5’-monophosphate or 5-carboxycytidine 5’-monophosphate.
Reduction: The major product is cytidine 5’-monophosphate.
Substitution: Products depend on the substituent introduced, such as 5-methylcytidine 5’-monophosphate or 5-ethylthio-cytidine 5’-monophosphate.
Wissenschaftliche Forschungsanwendungen
5-Ethylcytidine 5’-monophosphate has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its role in RNA modification and its potential effects on gene expression.
Medicine: Explored for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of nucleotide-based drugs and biochemical assays.
Wirkmechanismus
The mechanism of action of 5-Ethylcytidine 5’-monophosphate involves its incorporation into RNA or DNA, where it can affect the structure and function of the nucleic acids. The ethyl group may interfere with base pairing and hydrogen bonding, leading to alterations in gene expression and protein synthesis. The compound may also inhibit enzymes involved in nucleotide metabolism, further affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the ethyl group.
5-Methylcytidine 5’-monophosphate: A similar compound with a methyl group instead of an ethyl group.
5-Hydroxymethylcytidine 5’-monophosphate: Contains a hydroxymethyl group at the fifth carbon.
Uniqueness
5-Ethylcytidine 5’-monophosphate is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to other cytidine analogs. This modification can affect its incorporation into nucleic acids and its interactions with enzymes, making it a valuable tool for studying nucleotide modifications and their effects on cellular processes.
Eigenschaften
CAS-Nummer |
117309-81-6 |
|---|---|
Molekularformel |
C11H18N3O8P |
Molekulargewicht |
351.25 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-5-ethyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H18N3O8P/c1-2-5-3-14(11(17)13-9(5)12)10-8(16)7(15)6(22-10)4-21-23(18,19)20/h3,6-8,10,15-16H,2,4H2,1H3,(H2,12,13,17)(H2,18,19,20)/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
SKGFOLAMDDXPCJ-FDDDBJFASA-N |
Isomerische SMILES |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


